5-Cyclotetradecen-1-one, 3-methyl-, (5E)-
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Overview
Description
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is an organic compound with the molecular formula C15H26O. It is known for its musky and animalic scent, making it a valuable ingredient in the fragrance industry . The compound is characterized by a cyclotetradecenone ring with a methyl group at the third position and a double bond in the (5E) configuration.
Preparation Methods
The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common route involves the preparation from cyclododecanone. The process includes the formation of 3-cyclododecenone, which is then reacted with 1-propenyl-1-magnesium halogenide. The product undergoes a Cope rearrangement to yield the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Chemical Reactions Analysis
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl group and the double bond in the cyclotetradecenone ring can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkene chemistry and reaction mechanisms.
Biology: The compound’s musky scent makes it a subject of interest in olfactory research and the study of pheromones.
Medicine: Research into its potential therapeutic properties, including its effects on the central nervous system, is ongoing.
Mechanism of Action
The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its musky scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system.
Comparison with Similar Compounds
Similar compounds to 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- include:
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-: This isomer differs in the configuration of the double bond, which can affect its scent and reactivity.
Cyclododecanone: A precursor in the synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)-, it lacks the double bond and methyl group.
3-Methylcyclotetradec-5-en-1-one: Another isomer with a different placement of the double bond and methyl group.
The uniqueness of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- lies in its specific configuration, which imparts distinct olfactory properties and reactivity compared to its isomers and related compounds .
Properties
CAS No. |
259854-70-1 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(5E)-3-methylcyclotetradec-5-en-1-one |
InChI |
InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+ |
InChI Key |
ZFGBKXBPHOUSJX-VQHVLOKHSA-N |
Isomeric SMILES |
CC1C/C=C/CCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CC=CCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
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